molecular formula C12H17N B1375222 (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine CAS No. 851984-50-4

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Cat. No.: B1375222
CAS No.: 851984-50-4
M. Wt: 175.27 g/mol
InChI Key: JBAVTFHQSFAWBO-BFHBGLAWSA-N
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Description

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is an organic compound characterized by a tetrahydronaphthalene ring structure attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 1-naphthylacetic acid to produce 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol, which is then converted to the corresponding amine via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes and large-scale reductive amination techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: More saturated amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
  • 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
  • 1-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine

Uniqueness

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the tetrahydronaphthalene ring also imparts distinct chemical properties compared to other amines, making it valuable for specialized applications.

Properties

IUPAC Name

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVTFHQSFAWBO-BFHBGLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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